molecular formula C20H18FN3O4S B2649493 ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate CAS No. 946331-75-5

ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate

Cat. No.: B2649493
CAS No.: 946331-75-5
M. Wt: 415.44
InChI Key: IUIBBGGBYVCEHI-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate features a complex heterocyclic architecture. Its core structure includes:

  • A 1,3-thiazole ring linked via an amide bond to a 2-oxo-1,2-dihydropyridine moiety.
  • A 2-fluorophenylmethyl substituent on the dihydropyridine nitrogen.
  • An ethyl acetate group attached to the thiazole ring.

Structural characterization techniques, such as X-ray crystallography using software like SHELX , may be employed to resolve its conformation, though direct evidence for this compound’s analysis is lacking.

Properties

IUPAC Name

ethyl 2-[2-[[1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-2-28-17(25)10-14-12-29-20(22-14)23-18(26)15-7-5-9-24(19(15)27)11-13-6-3-4-8-16(13)21/h3-9,12H,2,10-11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIBBGGBYVCEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Formation of the thiazole ring: This can be synthesized via a cyclization reaction involving a thioamide and a haloketone.

    Final esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

    Cyclization: Cyclization can be facilitated by acids, bases, or heat, depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Biological Activities

Ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate is noted for its diverse biological activities, which include:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of dihydropyridine structures can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death .
  • Antimicrobial Properties :
    • Studies have suggested that compounds with thiazole and dihydropyridine moieties exhibit significant antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell wall synthesis and function .
  • Anti-inflammatory Effects :
    • This compound has been evaluated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .
  • Neurological Applications :
    • There is emerging interest in the neuroprotective effects of this compound. Its potential role in modulating neurotransmitter systems suggests applications in treating neurodegenerative disorders such as Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cells (MCF7). The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In a comparative study against common pathogens (E. coli and S. aureus), this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like ampicillin.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Fluorinated Group Heterocycles Functional Groups Potential Applications
Target Compound Thiazole + dihydropyridine 2-fluorophenylmethyl Thiazole, dihydropyridine Amide, ester Hypothesized: Kinase inhibition, antimicrobial (inferred from thiazole/amide motifs)
Triflusulfuron-methyl ester () Triazine + benzoate Trifluoroethoxy 1,3,5-triazine Sulfonylurea, ester Herbicide (sulfonylurea class)
Ethametsulfuron-methyl ester () Triazine + benzoate Ethoxy (non-fluorinated) 1,3,5-triazine Sulfonylurea, ester Herbicide
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride () Pyrazole 4-fluorophenyl Pyrazole Ester, amine Unknown (fluorinated pyrazoles often used in pharmaceuticals)

Key Structural Differences

Heterocyclic Cores: The target compound integrates a thiazole and dihydropyridine, whereas analogs like triflusulfuron-methyl ester use triazine rings. Pyrazole-based compounds () represent smaller five-membered heterocycles.

Fluorinated Substituents :

  • The 2-fluorophenylmethyl group in the target compound differs from 4-fluorophenyl () and trifluoroethoxy (). Substitution position (ortho vs. para) affects steric and electronic properties.

Functional Groups :

  • Amide vs. Sulfonylurea : The target’s amide linkage contrasts with sulfonylurea bridges in herbicides (), which are critical for acetolactate synthase inhibition .
  • Ester Groups : All compounds feature ester moieties, often associated with prodrug strategies or lipophilicity modulation.

Biological Activity

Ethyl 2-(2-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and various research findings related to its activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Dihydropyridine Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the 2-Fluorobenzyl Group : A nucleophilic substitution reaction is used to attach the fluorobenzyl moiety to the dihydropyridine core.
  • Amidation : Conversion of the carboxylic acid group on the dihydropyridine to an amide using carbodiimides.
  • Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, outperforming established antibiotics like ciprofloxacin with minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.4 µg/mL .

The mechanism of action primarily involves the compound's interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in bacterial cell wall synthesis and other critical metabolic pathways.
  • Receptor Modulation : It may also interact with various receptors, altering their signaling pathways and leading to therapeutic effects.

Study on Anticancer Activity

A notable study screened a library of compounds for anticancer properties and identified this compound as a promising candidate due to its ability to inhibit cancer cell proliferation in multicellular spheroid models . The compound's efficacy was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells.

In Vivo Studies

In vivo studies have demonstrated that compounds with structural similarities exhibit anti-inflammatory properties by modulating cytokine levels and reducing edema in animal models . Such findings suggest potential applications in treating inflammatory diseases.

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